Comparative Synthesis Efficiency of Ethyl 3-fluorocinnamate via Wittig Condensation
In a comparative synthetic study, ethyl 3-fluorocinnamate (A12) was prepared via a Wittig condensation from 3-fluorobenzaldehyde. This method produced the target compound in a higher yield (93%) compared to its 2-fluoro positional isomer, ethyl 2-fluorocinnamate (A11), which was synthesized under analogous conditions with a yield of 91% [1]. This difference suggests a favorable reactivity profile for the meta-substituted aldehyde under the specified conditions.
| Evidence Dimension | Synthetic Yield (Wittig Reaction) |
|---|---|
| Target Compound Data | 93% |
| Comparator Or Baseline | Ethyl 2-fluorocinnamate (A11), 91% yield |
| Quantified Difference | +2 percentage points (absolute) |
| Conditions | Wittig condensation of 3-fluorobenzaldehyde with ethyl (triphenylphosphoranylidene)acetate; room temperature, 18 hr. |
Why This Matters
For procurement related to synthesis, a higher yielding route indicates a more efficient and potentially cost-effective use of starting materials and time, which is a key consideration for process development or scale-up.
- [1] Zhou, K., et al. (2017). Supporting Information for Bioactivity and structure-activity relationship of cinnamic acid esters and their derivatives as potential antifungal agents for plant protection. PLOS ONE. View Source
